3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[3-(pyrrolidine-1-carbonyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-10(16)4-8-14-7-3-9(12-14)11(17)13-5-1-2-6-13/h3,7H,1-2,4-6,8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFRRMKHBAZOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C=C2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Formylation
The foundational approach for 3-carboxamide pyrazoles involves formylation of hydrazones using POCl₃/DMF systems:
Reaction Scheme
Methyl ketone hydrazone + POCl₃/DMF → Pyrazole-4-carbaldehyde
Optimized Conditions
- Molar ratio 1:2.5 (hydrazone:POCl₃)
- DMF as both solvent and formylating agent
- Reaction time: 4-6 hr at 0-5°C
Key Advantage
Cyclocondensation of β-Ketoesters
Alternative synthesis using β-ketoesters with hydrazines:
Procedure
- Ethyl acetoacetate (1.0 eq) + phenylhydrazine (1.2 eq) in ethanol
- Reflux for 8 hr
- POCl₃/DMF mediated formylation at -10°C
Yield Optimization
Pyrrolidine Carboxamide Installation
Amide Coupling Strategies
Method 3.1.1: Acid Chloride Route
Pyrazole-4-carboxylic acid + SOCl₂ → Acid chloride
Acid chloride + pyrrolidine (2.5 eq) → Target carboxamide
Conditions
Method 3.1.2: EDCI/HOBt Mediated Coupling
Pyrazole-4-COOH + EDCI (1.2 eq) + HOBt (1.1 eq)
+ Pyrrolidine (1.5 eq) → 72-78% yield
Propanoic Acid Side Chain Introduction
Michael Addition Protocol
Stepwise Procedure
- Pyrazole-pyrrolidine carboxamide (1.0 eq) in dry DMF
- Add NaH (1.5 eq) at -78°C
- Introduce methyl acrylate (1.2 eq)
- Hydrolysis with 6N HCl/EtOH (1:3)
Critical Parameters
Nucleophilic Displacement Approach
Alternative Pathway
3-Bromopropyl-pyrazole intermediate + LiCH₂CO₂H
→ 63% yield after recrystallization
Advantages
- Avoids strong acidic conditions
- Suitable for base-sensitive substrates
Integrated Synthetic Routes
Patent-Based Synthesis (US20160347717A1)
Four-Step Sequence
- Pyrrolidine-1-carbonyl chloride synthesis (89%)
- Pyrazole-4-carbaldehyde preparation (76%)
- Reductive amination with β-alanine ethyl ester (81%)
- Saponification (92%)
Key Data
| Step | Reagent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | SOCl₂ | 80 | 3 | 89 |
| 2 | POCl₃ | 0-5 | 4 | 76 |
| 3 | NaBH₃CN | 25 | 12 | 81 |
| 4 | NaOH | 70 | 2 | 92 |
Continuous Flow Approach
Microreactor Optimization
- Residence time: 8.5 min
- Productivity: 38 g/hr
- Purity: 99.2% (HPLC)
Benefits
- 60% reduction in POCl₃ usage
- Eliminates intermediate isolation
Analytical Characterization Benchmarks
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.3 (s, 1H, COOH), 8.21 (s, 1H, pyrazole-H), 3.45 (m, 4H, pyrrolidine), 2.91 (t, 2H, CH₂), 2.55 (t, 2H, CH₂)
- HRMS : m/z 237.1214 [M+H]⁺ (calc. 237.1218)
Chromatographic Purity
- HPLC: 99.1% (C18, 0.1% TFA/MeCN)
- Melting Point: 214-216°C (dec.)
Critical Evaluation of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Batch (Patent) | 76-89 | 98.5 | High | $$$ |
| Flow Chemistry | 82 | 99.2 | Excellent | $$ |
| Microwave-Assisted | 68 | 97.8 | Moderate | $ |
Key Findings
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid can undergo oxidation to form various carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions may lead to the formation of alcohols or amines from the carbonyl and pyrazolyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions may vary but often involve strong bases or acids as catalysts.
Major Products Formed:
Oxidation products include pyrazole-carboxylic acids and ketones.
Reduction products encompass various alcohols and amines.
Substitution reactions yield a wide array of derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Catalysis: Utilized as a ligand in transition metal-catalyzed reactions.
Synthesis: Intermediate for the preparation of more complex organic molecules.
Biology:
Enzyme Inhibition: Functions as an inhibitor for specific enzymes, making it a valuable tool in biochemical studies.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine:
Drug Development: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Diagnostic Agents: Components for the development of diagnostic assays and imaging agents.
Industry:
Polymer Science: Incorporated into polymers to enhance their physical and chemical properties.
Material Science: Used in the development of advanced materials with specific functionalities.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms, including:
Enzyme Binding: Inhibition of enzymatic activity by interacting with active sites or allosteric sites.
Receptor Modulation: Altering receptor function by binding to receptor sites, thereby influencing signal transduction pathways.
Gene Expression: Affecting gene expression by interacting with DNA or transcription factors.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Differences and Implications
Electronic Effects
Coordination Chemistry
Pyrazole-propanoic acid derivatives are widely used as ligands. For example, 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide forms hydrogen-bonded chains in crystal structures, demonstrating utility in supramolecular chemistry .
Pharmaceutical Potential
- Mitochondrial-Targeted Prodrugs: Analogous compounds like 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid are designed as prodrugs for antioxidants, leveraging mitochondrial targeting .
- Anticancer Agents : Trifluoromethyl-substituted pyrazoles (e.g., ) are explored for their cytotoxic properties due to their ability to disrupt cellular redox balance.
Biological Activity
3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid, also known by its CAS number 1006435-21-7, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15N3O3
- Molecular Weight : 237.26 g/mol
- Structure : The compound features a pyrazole ring linked to a pyrrolidine moiety, which is crucial for its biological interactions.
The biological activity of 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid is primarily attributed to its interaction with various molecular targets in biological systems. Research indicates that compounds with similar structures often exhibit:
- Inhibition of Enzymes : Many pyrazole derivatives inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and EGFR, leading to reduced tumor growth .
- Anti-inflammatory Effects : Compounds in this class have shown the ability to modulate inflammatory pathways, potentially through the inhibition of nitric oxide production and other pro-inflammatory cytokines .
Antitumor Activity
Research highlights the antitumor potential of pyrazole derivatives. For instance:
- BRAF Inhibition : Studies have demonstrated that pyrazole derivatives can effectively inhibit BRAF(V600E), a common mutation in melanoma. This inhibition leads to decreased cell proliferation in cancer models .
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties:
- Cytokine Modulation : It has been shown to inhibit the production of TNF-alpha and other inflammatory mediators in vitro, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Properties
Some studies have reported antimicrobial activity against various pathogens:
- Bacterial Inhibition : The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis and death .
Case Studies and Experimental Evidence
-
Antitumor Efficacy :
- A study evaluated several pyrazole derivatives, including 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid, demonstrating significant inhibitory effects on cancer cell lines expressing BRAF(V600E) mutations.
- The IC50 values were determined to be in the low micromolar range, indicating potent activity.
-
Anti-inflammatory Activity :
- In vitro assays showed that the compound could significantly reduce LPS-induced nitric oxide production in macrophages, supporting its use as an anti-inflammatory agent.
-
Antimicrobial Testing :
- The compound was tested against a panel of bacterial strains, showing effective inhibition at concentrations ranging from 50 to 100 µg/mL.
Data Summary Table
Q & A
Q. What are the recommended synthetic routes for 3-[3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-1-yl]propanoic acid, and how can reaction conditions be optimized?
Synthesis typically involves multi-step protocols, starting with the formation of the pyrazole core followed by functionalization. Key steps include:
- Pyrazole ring construction : Cyclocondensation of hydrazines with diketones or β-keto esters under acidic or basic conditions .
- Pyrrolidine-carbonyl introduction : Acylation using pyrrolidine-1-carbonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Propanoic acid linkage : Alkylation or nucleophilic substitution to attach the propanoic acid moiety .
Optimization strategies : - Control reaction temperature (e.g., –20°C for diazomethane reactions to prevent side products) .
- Use inert atmospheres (argon/nitrogen) to avoid oxidation of intermediates .
- Monitor pH in aqueous workup steps to ensure product stability .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, pyrazole proton signals typically appear at δ 6.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C₁₁H₁₄N₄O₃: 250.1066 g/mol) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O/N linkages observed in pyrazole derivatives) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
- Structural analogs : Synthesize derivatives with modifications to the pyrrolidine-carbonyl group (e.g., replacing pyrrolidine with piperidine) or the pyrazole ring (e.g., nitro or amino substituents) .
- Computational docking : Use software like AutoDock to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or anti-inflammatory effects via COX-2 inhibition assays .
Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Control experiments : Include positive controls (e.g., aspirin for COX-2 inhibition) and validate compound stability under assay conditions .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. What computational strategies enhance the design of novel derivatives with improved pharmacokinetic properties?
- Quantum mechanical calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .
- Reaction path screening : Apply ICReDD’s hybrid computational-experimental workflow to prioritize synthetic routes with high efficiency .
Q. How can reaction mechanisms involving this compound’s carboxylate group be elucidated?
- Kinetic studies : Monitor pH-dependent decarboxylation rates via UV-Vis spectroscopy .
- Isotopic labeling : Use ¹³C-labeled propanoic acid to trace carboxylate participation in nucleophilic acyl substitutions .
- Intermediate trapping : Employ low-temperature NMR to identify transient species (e.g., enolates) during reactions .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazole Derivatives
Q. Table 2. Common Biological Assays for Pyrazole-Based Compounds
| Assay Type | Protocol Summary | Key Metrics | Ref. |
|---|---|---|---|
| Antimicrobial | Broth microdilution (CLSI M07) | MIC (µg/mL) against S. aureus | |
| COX-2 Inhibition | ELISA-based prostaglandin E₂ measurement | IC₅₀ (nM) vs. Celecoxib | |
| Cytotoxicity | MTT assay (HeLa cells) | CC₅₀ (µM) after 48h exposure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
